molecular formula C6H5N3O5 B1174079 BARIUMTETRABORATE CAS No. 12007-55-5

BARIUMTETRABORATE

Cat. No.: B1174079
CAS No.: 12007-55-5
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Description

Chemical Identity and Nomenclature

Barium tetraborate is an inorganic compound characterized by the molecular formula barium tetraborate, where barium cations are associated with tetraborate anions in a specific stoichiometric arrangement. The compound belongs to the borate family of materials, which are characterized by the presence of boron-oxygen polyhedra arranged in various structural configurations. The tetraborate component consists of four boron atoms coordinated with oxygen atoms in a complex three-dimensional network, forming the anionic framework that balances the positive charge contributed by the barium cations.

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for inorganic compounds, where the cation (barium) is named first, followed by the anionic component (tetraborate). Alternative nomenclature systems may refer to this compound using descriptive names that emphasize its structural characteristics or synthetic origins. The compound's chemical identity is further defined by its crystallographic parameters and the specific arrangement of atoms within its crystal lattice.

Barium tetraborate exhibits polymorphism, meaning it can exist in multiple crystalline forms with different atomic arrangements while maintaining the same chemical composition. The most well-characterized polymorphs include the alpha phase and beta phase, each displaying distinct structural characteristics and stability ranges. The alpha phase represents the ambient-pressure form, while the beta phase forms under high-pressure conditions, specifically at pressures around three gigapascals and temperatures of approximately one thousand degrees Celsius.

The crystal structure of the beta polymorph has been determined through single-crystal X-ray analysis, revealing that it crystallizes in a centrosymmetric space group with specific lattice parameters. The unit cell dimensions for the beta phase are characterized by lattice parameters of approximately nine angstroms, four angstroms, and eleven angstroms for the a, b, and c axes respectively, with four formula units per unit cell. This structural arrangement results in a density increase of twenty-two percent compared to the ambient-pressure alpha phase, indicating significant structural reorganization under high-pressure conditions.

Property Alpha Phase Beta Phase
Crystal System Ambient pressure form High-pressure form
Space Group Not specified Pnam (#62)
Lattice Parameter a Not specified 9.0029(3) Å
Lattice Parameter b Not specified 4.3006(7) Å
Lattice Parameter c Not specified 10.9795(8) Å
Formula Units per Cell Not specified 4
Density Relationship Reference +22% vs alpha
Synthesis Pressure Ambient 3 GPa
Synthesis Temperature Not specified 1000°C

The electronic properties of barium tetraborate polymorphs have been investigated using advanced computational methods, revealing significant differences in their band gap values. The alpha phase exhibits a band gap of approximately 6.8 electron volts, while the beta phase displays a larger band gap of about 8.1 electron volts, both calculated using hybrid density functional theory methods. These band gap values indicate that both phases are wide-bandgap semiconductors, with the beta phase showing particularly promising characteristics for deep ultraviolet applications due to its ability to transmit light in this spectral region.

Historical Discovery and Development

The historical development of barium tetraborate research represents a relatively recent advancement in materials science, with significant contributions emerging from systematic high-pressure synthesis studies. Unlike some classical inorganic compounds that were discovered centuries ago, barium tetraborate polymorphs have been the subject of modern crystallographic and materials science investigations, particularly focusing on understanding the relationship between pressure, temperature, and structural stability.

The systematic investigation of barium tetraborate polymorphs gained momentum through the application of advanced high-pressure synthesis techniques using specialized apparatus capable of generating extreme conditions. The synthesis of the high-pressure beta modification was accomplished using a multi-anvil press apparatus operating at pressures of three gigapascals and temperatures reaching one thousand degrees Celsius. This represents a significant technological achievement, as such extreme conditions require sophisticated experimental setups and precise control of thermodynamic parameters.

The characterization of barium tetraborate polymorphs has benefited from advances in crystallographic analysis techniques, particularly single-crystal X-ray diffraction methods that enable detailed determination of atomic positions and structural parameters. These investigations have revealed the complex relationship between applied pressure and resulting crystal structure, contributing to a broader understanding of how extreme conditions influence the arrangement of atoms in inorganic materials.

Computational studies have played a crucial role in advancing understanding of barium tetraborate properties, with researchers employing sophisticated quantum mechanical calculations to predict electronic properties and vibrational characteristics. The application of hybrid density functional theory methods has provided insights into the electronic band structure and optical properties of different polymorphs, while phonon calculations have confirmed the dynamic stability of the high-pressure phase under ambient conditions.

The development of Raman spectroscopy studies for barium tetraborate represents another significant advancement in the characterization of this compound. For the first time, comprehensive experimental and theoretical Raman spectroscopy investigations have been conducted on both alpha and beta phases, providing detailed insights into the vibrational modes associated with different structural components. These studies have employed advanced computational codes to calculate polarizability tensors for each crystal mode, enabling detailed assignment of vibrational frequencies to specific atomic motions within the crystal structure.

Research Milestone Year Significance
High-pressure synthesis development 2022 First systematic synthesis of beta phase
Crystal structure determination 2022 Complete structural characterization
Electronic property calculations 2022 Band gap determination for both phases
Raman spectroscopy studies 2022 First comprehensive vibrational analysis
Phase diagram calculations 2022 Pressure-temperature stability mapping

The investigation of pressure-temperature phase diagrams for barium tetraborate polymorphs has provided valuable insights into the thermodynamic stability relationships between different structural forms. These calculations have enabled researchers to map the conditions under which each polymorph is stable, contributing to a fundamental understanding of the phase transition mechanisms and the factors that control structural transformations in this material system.

The dynamic stability of the high-pressure beta phase under ambient conditions has been confirmed through phonon spectrum calculations, which demonstrate the absence of imaginary frequency modes that would indicate structural instability. This finding is significant because it suggests that the high-pressure phase can potentially be retained under normal conditions, opening possibilities for practical applications that could benefit from the unique properties of this polymorph.

Properties

CAS No.

12007-55-5

Molecular Formula

C6H5N3O5

Synonyms

BARIUMTETRABORATE

Origin of Product

United States

Scientific Research Applications

Nonlinear Optical Applications

Barium Tetraborate as a Nonlinear Optical Material

  • Barium tetraborate is primarily recognized for its nonlinear optical properties. It exhibits strong birefringence and is used in second-harmonic generation processes. The beta phase of barium tetraborate (β-BaB₂O₄), often referred to as BBO, is particularly notable for its ability to generate entangled photon pairs, which are essential in quantum optics and quantum information technologies .

Optical Characteristics

  • The optical transmission window of β-BaB₂O₄ ranges from approximately 190 nm to 3300 nm, making it suitable for various photonic applications, including frequency doubling and optical parametric oscillation . Its high damage threshold (1 GW/cm² at 1064 nm) allows for use in high-power laser systems .

Materials Science

Ceramic and Glass Applications

  • Barium tetraborate is utilized as a flux in the production of ceramic materials, particularly in formulations involving barium titanate and lead zirconate. It enhances the sintering process and improves the dielectric properties of ceramics used in capacitors .

Radiation Shielding

  • The incorporation of barium tetraborate in glass formulations has been explored for radiation shielding applications. Barium borate glasses exhibit superior performance compared to traditional concrete barriers, making them advantageous in nuclear waste management and protective shielding environments .

Environmental Applications

Flame Retardants

  • Barium tetraborate is employed as a flame retardant additive in various materials, including paints, plastics, and textiles. Its effectiveness stems from its ability to release water vapor when heated, which helps cool the material and dilute flammable gases .

Antimicrobial Properties

  • The compound also demonstrates bactericidal and fungicidal properties, making it suitable for use in coatings and materials that require antimicrobial characteristics. This application is particularly relevant in healthcare settings where infection control is critical .

Case Study 1: Quantum Optics

A study demonstrated the efficacy of β-BaB₂O₄ in generating entangled photon pairs through spontaneous parametric down-conversion. The research highlighted the material's suitability for quantum communication systems due to its high nonlinear optical coefficients and phase-matching capabilities.

Case Study 2: Radiation Shielding

Research conducted on barium borate glasses showed that they provide better radiation attenuation than conventional concrete. This study emphasized the importance of barium tetraborate's composition in optimizing glass formulations for effective radiation shielding.

Comparative Data Table

Application AreaMaterial TypeKey PropertiesReference
Nonlinear Opticsβ-BaB₂O₄High birefringence, wide transmission range
CeramicsBarium Titanate FormulationsImproved dielectric properties
Radiation ShieldingBarium Borate GlassesSuperior attenuation compared to concrete
Flame RetardantsCoatingsReleases water vapor under heat
Antimicrobial CoatingsVarious MaterialsBactericidal and fungicidal effects

Comparison with Similar Compounds

Sodium Tetraborate Decahydrate (Borax, Na₂B₄O₇·10H₂O)

  • Molecular Formula : Na₂B₄O₇·10H₂O
  • Molar Mass : 381.37 g/mol
  • Density : 1.73 g/cm³
  • Melting Point : Decomposes at ~75°C
  • Water Solubility : ~25 g/100 mL at 20°C .

Key Differences :

  • Sodium tetraborate is highly water-soluble, making it ideal for aqueous applications like detergents and pH buffers.
  • In contrast, barium metaborate’s lower solubility suits high-temperature applications (e.g., ceramic glazes) .
  • Borax is cost-effective and widely used in metallurgy and cleaning agents, whereas barium metaborate’s niche uses prioritize thermal resistance .

Calcium Borate Hydrate (CaB₂O₄·H₂O)

  • Molecular Formula : CaB₂O₄·H₂O
  • Molar Mass : 175.70 g/mol (anhydrous)
  • Water Solubility : Low (<1 g/L) .

Key Differences :

  • Calcium borate hydrate shares low solubility with barium metaborate but lacks detailed thermal data.
  • It is primarily used in industrial coatings and ceramics, similar to barium metaborate, but calcium’s lower atomic weight reduces density and cost .

Lithium Tetraborate (Li₂B₄O₇)

  • Molecular Formula : Li₂B₄O₇
  • Molar Mass : 169.12 g/mol
  • Density : 2.4 g/cm³
  • Melting Point : ~917°C
  • Water Solubility : Insoluble .

Key Differences :

  • Lithium tetraborate’s insolubility and high melting point make it ideal as a flux in analytical chemistry for sample fusion .
  • Barium metaborate’s higher density and thermal stability (1060°C vs. 917°C) favor its use in specialized glass and refractory materials .

Preparation Methods

Synthesis Conditions and Apparatus

The β-phase of barium tetraborate (β-BaB₄O₇) is synthesized under high-pressure conditions using a DIA-type apparatus, which enables precise control over temperature and pressure. A pressure of 3 GPa and a temperature of 1000°C are required to stabilize this polymorph. The starting materials typically include barium carbonate (BaCO₃) and boric acid (H₃BO₃), which react to form the tetraborate structure under these extreme conditions.

The reaction pathway involves the decomposition of BaCO₃ into BaO and CO₂, followed by the interaction of BaO with B₂O₃ derived from H₃BO₃. The stoichiometric equation is:

BaCO3+2H3BO3BaB4O7+CO2+3H2O\text{BaCO}3 + 2\text{H}3\text{BO}3 \rightarrow \text{BaB}4\text{O}7 + \text{CO}2 + 3\text{H}_2\text{O}

This method yields single crystals suitable for X-ray diffraction analysis.

Crystallographic Properties

β-BaB₄O₇ crystallizes in the orthorhombic system with space group Pnam (#62). Lattice parameters are a = 9.0029(3) Å, b = 4.3006(7) Å, and c = 10.9795(8) Å, with a density 22% higher than the ambient-pressure α-phase. The structure features interconnected BO₃ triangles and BO₄ tetrahedra, forming a three-dimensional network that enhances thermal stability.

Table 1: Crystallographic Comparison of α- and β-BaB₄O₇

Propertyα-BaB₄O₇β-BaB₄O₇
Space GroupP6₃Pnam
Density (g/cm³)3.253.96
Band Gap (eV)6.8218.075
Synthesis PressureAmbient3 GPa

The increased density and band gap of the β-phase make it suitable for deep-UV optical applications.

Purification and Stabilization Techniques

Thermal Stability and Phase Transitions

β-BaB₄O₇ remains stable at ambient pressure due to the absence of imaginary modes in its phonon spectra, as confirmed by density functional theory (DFT) calculations. The P–T phase diagram reveals that the β-phase is thermodynamically favored above 2.5 GPa, while the α-phase dominates at lower pressures. This stability enables the β-phase to retain its structure post-synthesis, making it viable for industrial applications.

Spectroscopic Characterization

Raman Spectroscopy

Raman spectra of β-BaB₄O₇ show distinct peaks at 853 cm⁻¹ and 1084 cm⁻¹, corresponding to symmetric bending modes of B–O–B rings in edge-sharing tetrahedra. Experimental spectra align closely with ab initio calculations using the vasp_raman.py code, validating the structural model. In contrast, the α-phase exhibits lower-frequency modes due to its less dense configuration.

Electronic Structure Analysis

Hybrid functional (HSE06) calculations reveal an indirect band gap of 8.075 eV for β-BaB₄O₇, surpassing the 6.821 eV of the α-phase. This wide band gap enables transparency in the deep-UV region (λ < 200 nm), positioning β-BaB₄O₇ as a candidate for UV optics and laser technologies.

Industrial and Experimental Considerations

Scalability Challenges

High-pressure synthesis requires specialized equipment, limiting large-scale production of β-BaB₄O₇. Alternative methods, such as hydrothermal synthesis at moderate pressures (100–300 MPa), are under investigation but remain unreported in the literature.

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